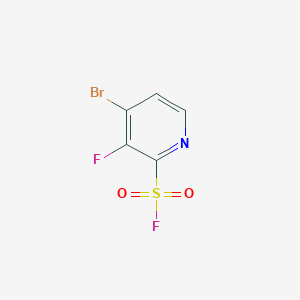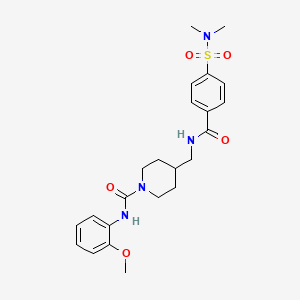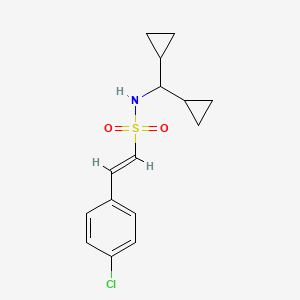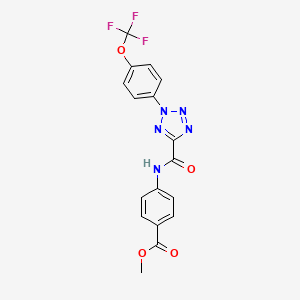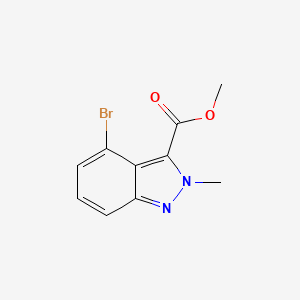
methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H9BrN2O2 . It has a molecular weight of 269.1 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2/c1-13-9 (10 (14)15-2)8-6 (11)4-3-5-7 (8)12-13/h3-5H,1-2H3 . The Canonical SMILES is CN1C (=C2C (=N1)C=CC=C2Br)C (=O)OC .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 44.1 Ų and a XLogP3-AA of 2.4 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass are both 267.98474 g/mol .Wissenschaftliche Forschungsanwendungen
Ring Enlargement and Deprotonation Reactions
Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate is involved in complex chemical reactions, such as the formation of N-heterocyclic carbenes, which deprotonate α-halo ketones leading to ring enlargement reactions. This process has been used to create cinnolines and study the debromination of vicinal dibromides to form alkenes, highlighting its significance in synthetic chemistry for developing new compounds and understanding reaction mechanisms Schmidt, Snovydovych, & Gjikaj, 2008.
Corrosion Inhibition
Studies have demonstrated the utility of heterocyclic compounds, including indazole derivatives, as corrosion inhibitors for metals in acidic environments. These inhibitors work by decreasing corrosion current and increasing charge-transfer resistance, showcasing their potential in protecting metals from corrosive damage Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005.
Synthesis of Oxazole Derivatives
The compound and its structural analogs play a crucial role in the synthesis of oxazole derivatives. Methods have been developed for converting 3-bromo-2-ketoesters into 2-oxazolone-4-carboxylates, which can be further manipulated to yield a variety of potentially useful compounds. This showcases its utility in synthetic organic chemistry for creating diverse heterocyclic compounds Okonya, Hoffman, & Johnson, 2002.
Development of Bioactive Molecules
Research has also focused on the structural analysis of biologically active nitroindazoles, including derivatives of methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate. These studies contribute to the understanding of the molecular basis of their activity and the development of new therapeutic agents Cabildo, Claramunt, López, García, Pérez-Torralba, Pinilla, Torres, Alkorta, & Elguero, 2011.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-methylindazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)8-6(11)4-3-5-7(8)12-13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGSCYXAIONAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=N1)C=CC=C2Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)
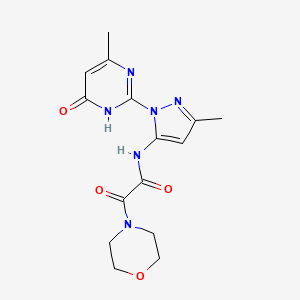
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2674497.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2674498.png)
![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2674500.png)
![4-{4-[(acetylamino)methyl]-1H-pyrazol-1-yl}-N-(4-fluorobenzyl)benzamide](/img/structure/B2674503.png)
![1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2674504.png)
![1-(4-Bromophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2674506.png)
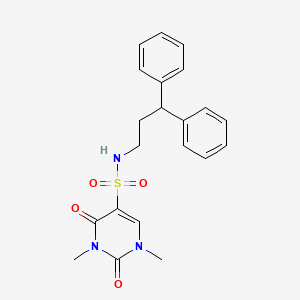
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2674508.png)
